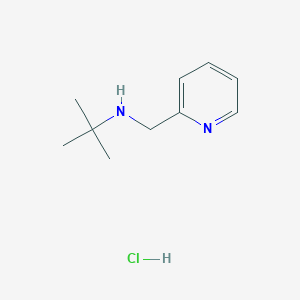
2-Methyl-N-(2-pyridinylmethyl)-2-propanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Methyl-N-(2-pyridinylmethyl)-2-propanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related pyridine derivatives and their synthesis, characterization, and potential biological activities. These compounds are structurally related to the compound and provide insights into the chemistry of pyridine-based ligands and their interactions with biological receptors or metals .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones involves domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Similarly, the synthesis of a novel class of sigma receptor ligands, which are structurally related to the compound of interest, was achieved by manipulating the structure of high-affinity sigma receptor ligands . The synthesis of a tetradentate ligand from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation is another example of the synthetic strategies employed in the creation of pyridine-based compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their biological activity and interaction with other molecules. For example, the crystal structure of a cadmium complex of a tetradentate ligand derived from pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine revealed a distorted octahedral geometry around the cadmium atom, which is significant for understanding the ligand's coordination behavior . The crystal structure of another pyridine derivative, (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, showed that each molecule is linked to neighboring molecules through hydrogen bonds, forming a supramolecular helical chain .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can lead to various transformations and functional rearrangements. For instance, the reaction of chlorinated pyrrolidin-2-ones with n-propylamine resulted in the formation of 5-propylimino-pyrrolidin-2-ones or 3-pyrrolin-2-ones, showcasing a functional rearrangement involving eliminations, substitutions, and double bond shifts . This highlights the potential for pyridine derivatives to undergo complex chemical reactions that can be harnessed for synthetic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the presence of functional groups. These properties are essential for their application in various fields, including pharmaceuticals. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involved the introduction of an aminomethyl moiety and a selective monodechlorination to afford the desired nicotinic acid, which is a key pharmaceutical intermediate . The properties of these compounds, such as solubility, stability, and reactivity, are critical for their effectiveness and usability in drug development.
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h4-7,12H,8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFTVSKLICNGIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl(2-pyridinylmethyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

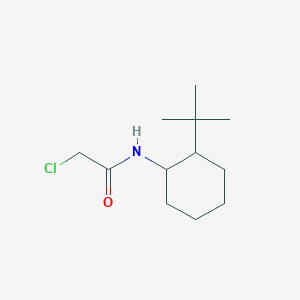
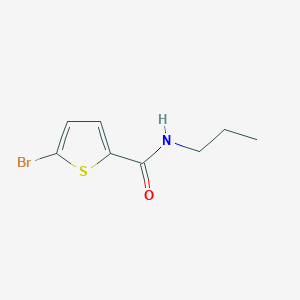
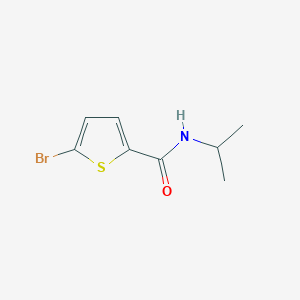
![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)
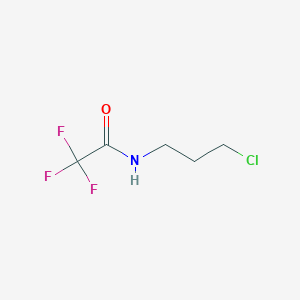


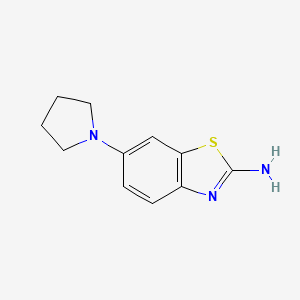

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

